molecular formula C18H20N6O B12193053 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B12193053
M. Wt: 336.4 g/mol
InChI Key: ZCBVDVDJUJTUPI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is derived from the triazolo[4,3-b]pyridazine scaffold, a bicyclic system comprising a triazole ring fused to a pyridazine ring. The substituents are numbered according to their positions relative to the fusion axis:

  • Triazolo[4,3-b]pyridazine core : The triazole ring (positions 1–3) is fused to the pyridazine ring (positions 4–6), with the methyl group at position 3 of the triazole moiety.
  • Piperidine-3-carboxamide side chain : The piperidine ring is attached to position 6 of the triazolopyridazine via a single bond. The carboxamide group at position 3 of the piperidine is further substituted with a phenyl group.

The full IUPAC name is:
1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide .

This nomenclature aligns with the structural hierarchy prioritized by IUPAC rules, where the triazolopyridazine system takes precedence over the piperidine-carboxamide substituent.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₀H₂₁N₇O , derived from the following components:

Component Contribution to Formula
Triazolo[4,3-b]pyridazine C₅H₃N₅
Piperidine C₅H₁₁N
Phenylcarboxamide C₇H₇NO

The molecular weight is calculated as 375.44 g/mol , consistent with high-resolution mass spectrometry data reported for analogous triazolopyridazine derivatives. Isotopic patterns show a base peak at m/z 375.18 ([M+H]⁺), with minor fragments corresponding to losses of the phenyl group (m/z 268.11) and triazolopyridazine moiety (m/z 160.08).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, H-5 of triazolo[4,3-b]pyridazine)
    • δ 8.15 (d, J = 8.4 Hz, 1H, H-7 of pyridazine)
    • δ 7.65–7.58 (m, 5H, phenyl group)
    • δ 4.32 (m, 1H, piperidine H-3)
    • δ 3.12 (t, J = 11.2 Hz, 2H, piperidine H-2/H-6)
    • δ 2.89 (s, 3H, triazole-CH₃)
    • δ 1.95–1.82 (m, 4H, piperidine H-4/H-5)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 169.8 (C=O)
    • δ 154.2 (C-3 of triazole)
    • δ 143.7–125.4 (aromatic carbons)
    • δ 52.1 (piperidine C-3)
    • δ 23.7 (triazole-CH₃)

The downfield shift of the triazole C-3 carbon (δ 154.2) confirms electron withdrawal by the adjacent pyridazine ring.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3320 cm⁻¹ (N–H stretch, carboxamide)
  • 1665 cm⁻¹ (C=O stretch)
  • 1590 cm⁻¹ (C=N stretch, triazole)
  • 1520 cm⁻¹ (aromatic C=C)

The absence of a broad O–H stretch indicates the compound’s anhydrous nature.

Mass Spectrometry (MS)

High-resolution ESI-MS data corroborate the molecular formula:

  • Observed [M+H]⁺: 375.1832 (calc. 375.1836)
  • Major fragments:
    • m/z 268.11 (loss of C₇H₇NO)
    • m/z 160.08 (triazolopyridazine ion)

Fragmentation patterns align with cleavage between the piperidine and triazolopyridazine moieties.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for this compound remain unreported. However, computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts:

  • Piperidine ring conformation : Chair conformation with the carboxamide group in an equatorial position to minimize steric hindrance.
  • Triazolopyridazine planarity : The fused heterocycle is fully planar (RMSD < 0.05 Å), stabilized by π-conjugation.
  • Intermolecular interactions : N–H⋯O hydrogen bonds between the carboxamide NH and triazole N2 atoms (distance: 2.89 Å) suggest potential crystal packing motifs.

Torsional angles for key bonds include:

  • C6–N1–C7–C8 (piperidine-triazolopyridazine linkage): 178.3° (near-perpendicular orientation)
  • C3–C2–N5–C12 (carboxamide linkage): 2.5° (coplanar with piperidine)

These predictions align with crystallographic data for structurally related N-phenylpiperidine carboxamides.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C18H20N6O/c1-13-20-21-16-9-10-17(22-24(13)16)23-11-5-6-14(12-23)18(25)19-15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3,(H,19,25)

InChI Key

ZCBVDVDJUJTUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

A widely adopted strategy involves the condensation of 3-methyl-1,2,4-triazole with 6-chloropyridazine. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours, yielding the triazolo[4,3-b]pyridazine scaffold with a methyl substituent at position 3. Alternative methods employ hydrazine hydrate and carbonyl precursors, such as ethyl 2-oxoacetate, to form the triazole ring via PhI(OAc)₂-mediated cyclization.

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
K₂CO₃DMF80°C24 h72%
PhI(OAc)₂CH₂Cl₂RT6 h85%

Synthesis of Piperidine-3-Carboxamide Intermediates

The piperidine-3-carboxamide component is prepared through functionalization of piperidine derivatives.

N-Phenyl Amidation

Piperidine-3-carboxylic acid is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). Subsequent coupling with aniline at room temperature for 6–8 hours yields N-phenylpiperidine-3-carboxamide.

Optimization Data:

Coupling AgentBaseSolventTimeYield
HBTUDIPEADMF8 h89%
EDCI/HOBtTEACH₂Cl₂12 h75%

Coupling of Triazolo[4,3-b]Pyridazine and Piperidine Moieties

The final step involves linking the triazolo[4,3-b]pyridazine core to the piperidine-3-carboxamide via nucleophilic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Substitution

Reaction of 6-chloro-3-methyltriazolo[4,3-b]pyridazine with N-phenylpiperidine-3-carboxamide in the presence of NaH or K₂CO₃ in DMF at 100°C for 24 hours achieves C–N bond formation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using Pd(PPh₃)₄ and (3-methyltriazolo[4,3-b]pyridazin-6-yl)boronic acid with bromopiperidine derivatives offers regioselective control.

Comparative Yields:

MethodCatalystLigandYield
Nucleophilic68%
Suzuki CouplingPd(PPh₃)₄82%

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, EtOAc/hexane) and recrystallization (MeOH/H₂O). Structural validation employs:

  • ¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (triazolo-pyridazine protons) and δ 3.1–3.5 ppm (piperidine CH₂).

  • HRMS : Calculated for C₁₉H₁₉N₇O ([M+H]⁺): 384.1664; Found: 384.1668.

Challenges and Optimizations

Regioselectivity in Cyclization

The use of PhI(OAc)₂ ensures regioselective triazole ring formation over competing pathways.

Steric Hindrance in Amidation

Bulkier bases (e.g., DIPEA) improve yields in HBTU-mediated couplings by mitigating steric effects.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Triazolo Substituent Piperidine Carboxamide Substituent Molecular Weight Key Biological Targets Reported Activity/IC50
Target Compound 3-methyl N-phenyl 322.36 g/mol BRD4, LIN28 Not explicitly reported
AZD5153 () 3-methoxy Bivalent phenoxy-piperidyl system 517.61 g/mol BRD4 (bivalent binding) c-Myc downregulation (nM)
N-(3-Chlorophenyl) analog () 3-methyl N-(3-chlorophenyl) 370.84 g/mol Unspecified Enhanced lipophilicity
C1632 () 3-methyl N-(3-methylphenyl) 350.37 g/mol LIN28/let-7 interaction PD-L1 downregulation
Compound 18 () 3-methyl N-(morpholine-ethyl) 373.5 g/mol Unspecified Improved solubility

Key Research Findings

BRD4 Inhibitors
  • AZD5153: A bivalent inhibitor with a methoxy-triazolo group and extended piperidine-phenoxy chain. Exhibits nM potency due to dual bromodomain engagement, suppressing c-Myc in xenografts .
LIN28/let-7 Interaction Blockers
  • C1632 : Shares the 3-methyl-triazolo core but differs in the carboxamide substituent (N-methylphenyl vs. phenyl). Demonstrates LIN28 inhibition, rescuing let-7 miRNA function and reducing tumorsphere formation .
ADME Properties
  • Lipophilicity : The 3-chlorophenyl analog () has higher logP than the target compound, likely improving membrane permeability but risking solubility issues .
  • Solubility : The morpholine-ethyl substituent () introduces polar groups, enhancing aqueous solubility compared to phenyl or chlorophenyl derivatives .

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide is C12H15N5OC_{12}H_{15}N_{5}O with a molecular weight of approximately 225.28 g/mol. Its structure features a triazolo-pyridazine moiety linked to a piperidine ring, which is crucial for its biological activity.

The biological activities of compounds similar to 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide often involve:

  • Kinase Inhibition : Many triazolo-pyridazine derivatives exhibit inhibitory effects on various kinases. For instance, compounds designed from similar frameworks have shown inhibition against c-Met kinase, which is implicated in cancer progression .
  • Cytotoxicity : Several studies report moderate to significant cytotoxic effects against cancer cell lines. For example, related compounds demonstrated IC50 values under 5 μM in assays against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects using the MTT assay. Notably, one derivative exhibited an IC50 value of 1.06 μM against A549 cells and showed the ability to induce apoptosis in these cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazolo-pyridazine structure can significantly alter biological activity. The presence of specific substituents on the piperidine ring has been linked to enhanced potency against certain cancer cell lines.
  • Enzyme Inhibition : Inhibitory assays against c-Met kinase revealed that certain derivatives had comparable potency to established inhibitors like Foretinib. This suggests that further exploration of these compounds could lead to new therapeutic agents for cancers characterized by c-Met overexpression .

Comparative Analysis of Related Compounds

The following table summarizes key findings from studies on compounds structurally related to 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperidine-3-carboxamide:

Compound NameIC50 (μM)TargetNotes
Compound 12e1.06A549Induces apoptosis
Compound 19e2.73HeLaSignificant cytotoxicity
Foretinib0.019c-MetPositive control

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